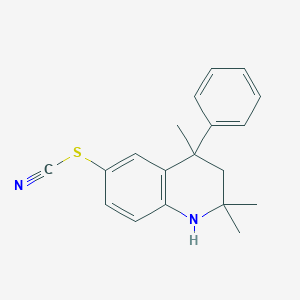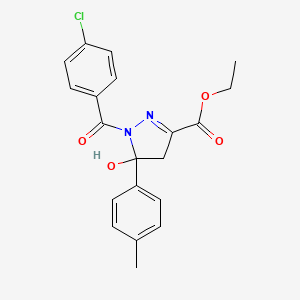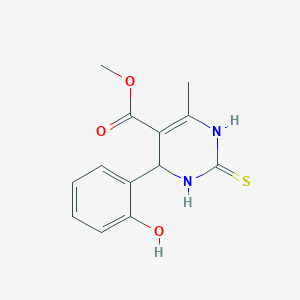![molecular formula C18H16ClN3O3 B4903636 3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole](/img/structure/B4903636.png)
3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is a complex organic compound featuring a pyrrolidine ring, a chlorophenyl group, and two oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorophenyl-1,2-oxazole intermediate, which is then coupled with a pyrrolidine derivative. The final step involves the formation of the second oxazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole rings or the pyrrolidine ring.
Substitution: Halogen substitution reactions can occur on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar due to the presence of multiple functional groups.
2,2’-Bipyridyl: A symmetrical bipyridine used in various chemical applications.
Uniqueness
3-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-9-14(20-24-11)16-3-2-8-22(16)18(23)15-10-17(25-21-15)12-4-6-13(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMKPVZHMNBOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide](/img/structure/B4903555.png)

![1-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4903576.png)
![1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B4903582.png)
![(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B4903585.png)




![(5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4903617.png)

![N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4903632.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B4903635.png)

